2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline] 2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
Brand Name: Vulcanchem
CAS No.: 1425335-34-7
VCID: VC2732384
InChI: InChI=1S/C19H21NO2S/c1-15-7-9-17(10-8-15)23(21,22)20-13-16-5-2-3-6-18(16)19(14-20)11-4-12-19/h2-3,5-10H,4,11-14H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C4(C2)CCC4
Molecular Formula: C19H21NO2S
Molecular Weight: 327.4 g/mol

2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]

CAS No.: 1425335-34-7

Cat. No.: VC2732384

Molecular Formula: C19H21NO2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline] - 1425335-34-7

Specification

CAS No. 1425335-34-7
Molecular Formula C19H21NO2S
Molecular Weight 327.4 g/mol
IUPAC Name 2-(4-methylphenyl)sulfonylspiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]
Standard InChI InChI=1S/C19H21NO2S/c1-15-7-9-17(10-8-15)23(21,22)20-13-16-5-2-3-6-18(16)19(14-20)11-4-12-19/h2-3,5-10H,4,11-14H2,1H3
Standard InChI Key AQGNKSQHOZLYLH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C4(C2)CCC4
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C4(C2)CCC4

Introduction

Chemical Identity and Structural Characteristics

Chemical Composition and Nomenclature

2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] is characterized by its spirocyclic architecture, where a cyclobutane ring and an isoquinoline system share a common carbon atom (the spiro carbon). The chemical name indicates several key structural features: the tosyl group at the 2' position, the partially reduced isoquinoline ring (dihydro), and the spiro fusion between cyclobutane and isoquinoline rings.

Based on structural analysis, this compound would have a molecular formula of C19H19NO2S, with a calculated molecular weight of approximately 325.43 g/mol. The tosyl group significantly influences the electronic properties of the nitrogen atom and introduces potential hydrogen bond acceptor sites through its sulfonyl group.

Three-Dimensional Structure

The partially hydrogenated isoquinoline system, with saturation at the 2' and 3' positions, further contributes to the compound's distinctive spatial arrangement. The tosyl group at the 2' position projects outward from this framework, providing additional three-dimensional character and potential interaction sites.

Physical Properties and Characteristics

Predicted Physical Properties

Based on analysis of structurally related compounds, 2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] would likely demonstrate the following physical properties:

PropertyEstimated ValueBasis of Estimation
Physical StateCrystalline solidCommon for similar spirocyclic compounds
ColorWhite to off-whiteTypical for pure organic compounds with this structure
SolubilityHighly soluble in DCM, chloroform; moderately soluble in acetone, ethyl acetate; poorly soluble in waterBased on tosylated heterocyclic compounds
Melting Point165-185°CExtrapolated from similar compounds
LogPApproximately 3.2-3.8Calculated based on structural features

These properties would make the compound suitable for various laboratory manipulations, though its poor water solubility might present challenges for certain biological applications without appropriate formulation strategies.

Spectroscopic Characteristics

The compound would exhibit characteristic spectroscopic features that could be useful for identification and purity assessment:

In 1H NMR spectroscopy, distinctive signals would include the aromatic protons of both the isoquinoline and tosyl moieties (δ 7.0-8.0 ppm), the methyl group of the tosyl moiety (δ ~2.4 ppm), and the aliphatic protons of the cyclobutane ring and the 2',3'-positions of the isoquinoline (δ 1.5-4.0 ppm).

Mass spectrometry would likely show a molecular ion peak at m/z 325, with fragmentation patterns including the loss of the tosyl group and cleavage at the spiro junction. These spectroscopic characteristics would be valuable for confirming the structure and monitoring synthetic processes.

Synthesis Approaches

Reaction Conditions and Considerations

The synthetic pathway would require careful attention to reaction conditions:

Synthetic StepKey ReagentsConditionsConsiderations
Dihydroisoquinoline formationReducing agents (e.g., NaBH4)Controlled temperatureRegioselectivity of reduction
N-tosylationTsCl, base (Et3N or pyridine)0°C to room temperature, anhydrous conditionsProtection from moisture
Spiro-cyclobutanationMethod-dependent (photochemical or catalytic)Specialized conditions based on approachStereochemical control at spiro center

Chemical Reactivity and Transformations

Reactivity Profile

The compound's reactivity is largely governed by three structural features: the strained cyclobutane ring, the partially reduced isoquinoline system, and the tosyl group on the nitrogen.

The cyclobutane ring, due to its approximately 26 kcal/mol of ring strain, would be susceptible to ring-opening reactions under various conditions, including treatment with electrophiles, radicals, or thermal activation. This reactivity could be exploited for synthesis of ring-expanded products.

The tosylated nitrogen would have significantly reduced nucleophilicity compared to a secondary amine but could undergo deprotection under appropriate conditions. The aromatic portion of the isoquinoline would retain reactivity toward electrophilic aromatic substitution reactions, though with modified regioselectivity due to the electronic effects of the adjacent nitrogen and spiro junction.

Synthetic Transformations

Several valuable transformations could be performed on 2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]:

TransformationReagents/ConditionsPotential Applications
DetosylationNa/naphthalene or Mg/MeOHGeneration of the free amine for further functionalization
Cyclobutane ring openingLewis acids or photochemical activationCreation of more flexible analogs
Functionalization of the aromatic ringElectrophilic reagents under appropriate conditionsIntroduction of substituents for SAR studies
Complete reduction of the isoquinolineH2/catalyst under pressureFully saturated analogs with different conformational properties

These transformations would generate a library of structural analogs with potentially diverse biological activities, valuable for structure-activity relationship studies.

Biological Activity and Medicinal Applications

Structure-Activity Relationships

The biological activity of this class of compounds appears to be influenced by several structural features:

Structural ElementImpact on Biological Activity
Spiro junctionCreates a rigid three-dimensional scaffold that may enhance selectivity for certain binding pockets
Tosyl groupModifies electronic properties and hydrogen-bonding capabilities of the nitrogen atom
Ring size (cyclobutane vs. cyclohexane)Affects molecular shape and flexibility, potentially influencing receptor interactions
Substitution pattern on the aromatic ringCan modulate binding affinity and selectivity for specific targets

The cyclobutane-containing structure of 2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] would likely confer different biological properties compared to the cyclohexane analogs, potentially offering advantages in terms of metabolic stability or binding specificity to certain targets.

Comparative Analysis with Related Compounds

Structural Analogs

2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] belongs to a family of spirocyclic compounds with varying substituents and ring sizes. Key structural analogs include:

CompoundStructural DifferencesNotable Properties
2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochlorideLacks tosyl group; HCl salt formCAS: 1159824-66-4; Enhanced water solubility; Antimicrobial potential
7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]Contains cyclohexane instead of cyclobutane; Has 7'-methyl groupCAS: 1425335-80-3; MW: 369.5 g/mol; Potential applications in neurodegenerative disorders
Non-spiro tosylated isoquinolinesLack the spiro junctionGenerally more conformationally flexible; Often used as synthetic intermediates

The differences in ring size, substitution pattern, and salt form significantly influence physicochemical properties and potentially biological activities.

Physicochemical Comparison

A comparison of key physicochemical properties reveals important differences among these related compounds:

Property2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (estimated)2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] HCl7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Molecular Weight~325 g/mol209.71 g/mol369.5 g/mol
Ring Strain EnergyHigh (~26 kcal/mol)High (~26 kcal/mol)Low (~1 kcal/mol)
Solubility ProfileLow water solubilityEnhanced water solubility (HCl salt)Low water solubility
Conformational FlexibilityLimited (rigid spiro system)Limited (rigid spiro system)Moderate (cyclohexane can adopt different conformations)

These differences in physicochemical properties could translate to distinct pharmacokinetic profiles, influencing absorption, distribution, metabolism, and excretion characteristics relevant to drug development considerations.

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] could serve several valuable functions:

  • As a lead compound for developing novel antimicrobial agents, particularly against difficult-to-treat pathogens like Mycobacterium tuberculosis

  • As a scaffold for designing compounds targeting neurological disorders, potentially interacting with enzymes involved in neurotransmitter metabolism

  • As a template for structure-activity relationship studies, where systematic modifications could reveal essential structural features for biological activity

The compound's rigid three-dimensional structure provides a well-defined spatial arrangement of functional groups, which can be advantageous for targeting specific binding pockets in proteins.

Synthetic Applications

Beyond medicinal chemistry, the compound could find utility in various synthetic applications:

  • As a building block for the synthesis of more complex spirocyclic compounds

  • As an intermediate in diversity-oriented synthesis for creating compound libraries

  • For studying the reactivity of strained spirocyclic systems

The tosyl group also makes this compound valuable as a protected intermediate that can be transformed into various nitrogen-substituted derivatives through deprotection and subsequent functionalization.

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient synthetic routes to 2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline], with particular emphasis on:

  • Improving the regioselectivity and yield of the spiro-cyclobutanation step

  • Exploring catalytic methods for the key transformations

  • Developing asymmetric approaches if stereogenic centers are present

Such synthetic advances would facilitate access to this compound and structurally related analogs for further study.

Biological Evaluation

Comprehensive biological evaluation would be valuable to establish the full potential of this compound:

  • Antimicrobial screening against various pathogens, including drug-resistant strains

  • Evaluation of activity in neurological disease models

  • Toxicity and ADME (absorption, distribution, metabolism, excretion) profiling to assess drug-like properties

These studies would help position the compound appropriately within the landscape of bioactive spirocyclic molecules and guide further development efforts.

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